molecular formula C18H19N3O4 B2940352 N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 900001-03-8

N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2940352
CAS No.: 900001-03-8
M. Wt: 341.367
InChI Key: LYHSVPBPOAGDMG-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 4-aminobenzamide with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The general steps include:

    Formation of the intermediate: 4-aminobenzamide reacts with oxalyl chloride to form an intermediate isocyanate.

    Coupling reaction: The intermediate isocyanate then reacts with 2-methoxyphenethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide: shares structural similarities with other oxalamide derivatives.

    N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide: Another compound with a similar core structure but different functional groups.

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

  • The presence of both carbamoyl and methoxyphenethyl groups allows for diverse reactivity and potential applications.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-15-5-3-2-4-12(15)10-11-20-17(23)18(24)21-14-8-6-13(7-9-14)16(19)22/h2-9H,10-11H2,1H3,(H2,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHSVPBPOAGDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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